

An In-depth Technical Guide to 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrophenylsulfur Pentafluoride

Cat. No.: B1305690

[Get Quote](#)

CAS Number: 2613-26-5

This technical guide provides a comprehensive overview of **3-Nitrophenylsulfur Pentafluoride**, a key reagent in modern synthetic chemistry, particularly for the introduction of the bioisostERICALLY significant pentafluorosulfanyl (SF_5) group. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

3-Nitrophenylsulfur pentafluoride is a light yellow to orange clear liquid under standard conditions.^[1] Its physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

Property	Value	Reference
CAS Number	2613-26-5	[2] [3]
Molecular Formula	C ₆ H ₄ F ₅ NO ₂ S	[2] [3] [4]
Molecular Weight	249.16 g/mol	[2] [3] [4]
Melting Point	0 °C	[2] [3]
Boiling Point	106 °C at 2 mm Hg	[2] [3]
Density	1.665 g/mL at 25 °C	[2] [3]
Refractive Index (n _{20/D})	1.475	[2] [3]
Flash Point	>230 °F	[2] [3]
Water Solubility	Difficult to mix in water	[2] [3]
Appearance	Light yellow to orange clear liquid	[1]

Synthesis and Reactions

The synthesis of arylsulfur pentafluorides has historically been challenging. Early methods involving the direct fluorination of disulfides with elemental fluorine or the use of expensive reagents like silver difluoride often resulted in low yields.[\[5\]](#)[\[6\]](#) More practical and scalable methods have since been developed.

One notable synthetic approach involves a two-step process:

- Treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride to form an arylsulfur chlorotetrafluoride intermediate.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Subsequent treatment of the arylsulfur chlorotetrafluoride with a fluoride source, such as zinc difluoride (ZnF₂) or hydrogen fluoride (HF), to yield the final arylsulfur pentafluoride.[\[5\]](#)[\[6\]](#)[\[7\]](#)

A direct method for the synthesis of nitrophenylsulfur pentafluoride involves the treatment of bis(m-nitrophenyl) disulfide with diluted molecular fluorine (F₂) in acetonitrile at low temperatures, affording the product in approximately 40% yield.[\[5\]](#)[\[6\]](#)

3-Nitrophenylsulfur pentafluoride is a valuable building block in organic synthesis. For instance, it can undergo palladium-catalyzed direct arylation reactions with aryl bromides to form complex biaryl structures.

Experimental Protocols

Detailed Experimental Protocol for Pd-Catalyzed Direct Arylation of **3-Nitrophenylsulfur Pentafluoride** with Bromobenzene:

This protocol describes the synthesis of 2-nitro-[1,1'-biphenyl]-4-yl sulfurpentafluoride, as detailed by TCI AMERICA.

Materials:

- **3-Nitrophenylsulfur pentafluoride** (0.5 mmol, 1.0 equiv.)
- Bromobenzene (1.5 equiv.)
- $(\text{allylPdCl})_2$ (2.5 mol%)
- $\text{PCy}_3\cdot\text{HBF}_4$ (7.5 mol%)
- K_2CO_3 (1.8 equiv.)
- 2,2-dimethylbutyric acid (0.3 equiv.)
- Toluene (0.8 mL)
- 25 mL Schlenk tube
- Magnetic stir bar

Procedure:

- A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with $(\text{allylPdCl})_2$ (2.5 mol%), $\text{PCy}_3\cdot\text{HBF}_4$ (7.5 mol%), and K_2CO_3 (1.8 equiv.).
- The reaction tube is evacuated and backfilled with nitrogen gas four times.

- 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (1.5 equiv.), toluene (0.8 mL), and **3-nitrophenylsulfur pentafluoride** (0.5 mmol, 1.0 equiv.) are added sequentially to the Schlenk tube.
- The tube is sealed with a screw cap and heated to 130 °C for 15 hours.
- After the reaction period, the vessel is cooled to room temperature.
- The reaction mixture is concentrated in vacuo.
- The resulting residue is purified by silica gel chromatography to yield 2-nitro-[1,1'-biphenyl]-4-yl sulfurpentafluoride.

Yield: 79%

Applications in Research and Drug Development

The pentafluorosulfanyl (SF_5) group is often considered a "super-trifluoromethyl" group due to its superior electronegativity and lipophilicity compared to the trifluoromethyl (CF_3) group.^[5] These properties make it a highly desirable moiety in the design of novel pharmaceuticals and agrochemicals, as it can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity.

3-Nitrophenylsulfur pentafluoride serves as a key building block for introducing the SF_5 group onto various molecular scaffolds.^[1] The nitro group can be readily reduced to an amine, providing a handle for further chemical transformations and the construction of more complex molecules.

The fluorine atoms in the SF_5 group also make it an excellent probe for ^{19}F -NMR studies, a powerful technique in fragment-based drug discovery for screening and characterizing ligand-protein interactions.^{[8][9]}

Safety and Handling

3-Nitrophenylsulfur pentafluoride is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled.^[4] It also causes skin and serious eye irritation.^[4]

Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For transportation purposes, it is classified as a Dangerous Good.[10]

Hazard and Precautionary Statements:

- H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the Pd-catalyzed direct arylation reaction described in the experimental protocols section.

[Click to download full resolution via product page](#)

Caption: Pd-catalyzed direct arylation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-NITROPHENYLSULFUR PENTAFLUORIDE CAS#: 2613-26-5 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-NITROPHENYLSULFUR PENTAFLUORIDE CAS#: 2613-26-5 [m.chemicalbook.com]
- 4. 3-Nitrophenylsulfur Pentafluoride | C₆H₄F₅NO₂S | CID 2775738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 6. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 10. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrophenylsulfur Pentafluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1305690#3-nitrophenylsulfur-pentafluoride-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com